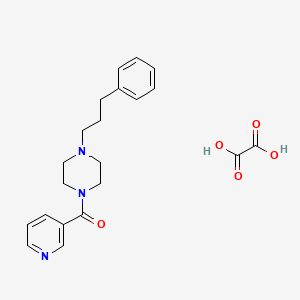

1-(3-phenylpropyl)-4-(3-pyridinylcarbonyl)piperazine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-phenylpropyl)-4-(3-pyridinylcarbonyl)piperazine oxalate is a chemical compound of interest in various scientific studies. Its specific applications and properties are derived from its unique molecular structure.

Synthesis Analysis

- The synthesis of similar piperazine derivatives involves multi-step chemical processes. For instance, compounds similar to 1-(3-phenylpropyl)-4-(3-pyridinylcarbonyl)piperazine are synthesized through reactions like Mannich’s reaction and Claisen Schmidt condensation, as demonstrated in the synthesis of novel piperazine derivatives (J. Kumar et al., 2017).

Molecular Structure Analysis

- The molecular structure of related piperazine compounds has been analyzed using techniques like X-ray diffraction analysis. This helps in understanding the conformation and packing of molecules in crystals, as well as the role of hydrogen bonds in molecular packing (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

- Piperazine compounds often exhibit a range of chemical reactions and properties, including the formation of hydrogen-bonded associates and noncentrosymmetric crystals. The specific chemical properties are significantly influenced by their molecular structure and the presence of functional groups (W. Malinka, 1990).

Physical Properties Analysis

- The physical properties of similar compounds are often determined through various spectroscopic methods, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods help in confirming the molecular structure and understanding the compound's physical characteristics (Shifeng Ban et al., 2023).

Chemical Properties Analysis

- The chemical properties of piperazine derivatives can be varied and complex. They are often characterized by their reaction to different chemical agents and their behavior under various conditions. This is evident in the study of other piperazine-based compounds, where their reactivity and binding affinity are key aspects of their chemical properties (E. Carceller et al., 1993).

Scientific Research Applications

Analgesic Properties

Research has shown that certain derivatives of oxazolo[5,4-b]pyridin-2(1H)-ones, with structural similarities to 1-(3-phenylpropyl)-4-(3-pyridinylcarbonyl)piperazine oxalate, exhibit significant analgesic properties. These compounds, particularly those with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents, demonstrated greater analgesic activity compared to their oxazolo[4,5-b]pyridin-2(3H)-one analogs in animal models (Viaud et al., 1995).

Anticancer Potential

Studies have identified that pyrimidine-piperazine-chromene and quinoline conjugates, related to the chemical structure of interest, exhibit notable anti-proliferative activities against human breast cancer cell lines. This suggests potential applications in cancer research, particularly in the development of new anticancer drugs (Parveen et al., 2017).

Antibacterial Activity

The antibacterial properties of certain piperazine derivatives have been observed, indicating potential applications in the development of new antibacterial agents. This is especially relevant in the context of increasing antibiotic resistance (Pitucha et al., 2005).

Antidepressant and Anxiolytic Effects

Research into compounds similar to this compound has shown potential antidepressant and anxiolytic effects. This suggests possible applications in the treatment of mood disorders (Kumar et al., 2017).

Polymer and Material Science

Studies have explored the use of piperazine derivatives in polymer and material science. For instance, the ring-opening copolymerization of pyridinium salts with piperazine has been investigated, revealing applications in the development of ionic polymers with expanded π-conjugation systems (Yamaguchi et al., 2008).

Coordination Polymers

The creation of coordination polymers using piperazine and pyridine-2,4,6-tricarboxylic acid has been researched, indicating potential in the field of coordination chemistry and material science (Das et al., 2009).

Insecticide Development

Piperazine derivatives have been investigated for their potential as insecticides. Studies have shown that certain compounds based on piperazine structures can exhibit growth-inhibiting activities against pests, suggesting their use in agricultural applications (Cai et al., 2010).

Peptide Analysis in Proteomics

Piperazine-based derivatives have been utilized for peptide derivatization in proteomics. This enhances the ionization efficiency in mass spectrometry, facilitating more sensitive and accurate protein analysis (Qiao et al., 2011).

properties

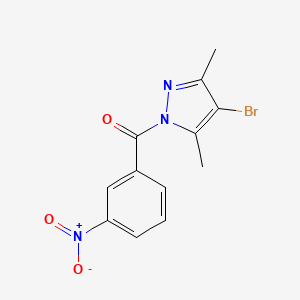

IUPAC Name |

oxalic acid;[4-(3-phenylpropyl)piperazin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.C2H2O4/c23-19(18-9-4-10-20-16-18)22-14-12-21(13-15-22)11-5-8-17-6-2-1-3-7-17;3-1(4)2(5)6/h1-4,6-7,9-10,16H,5,8,11-15H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYAOBXJYPLGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CN=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)

![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)

![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)

![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)

![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)